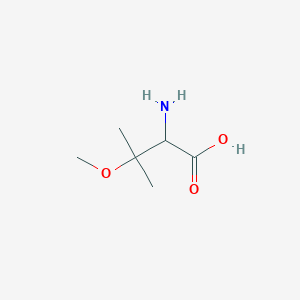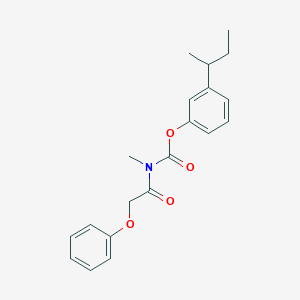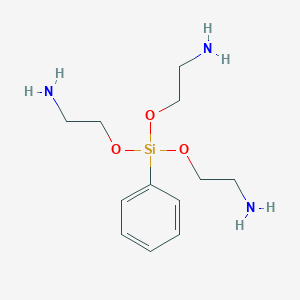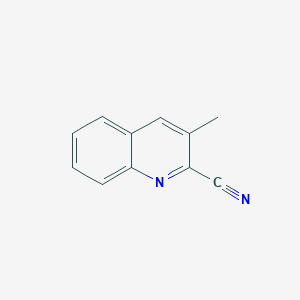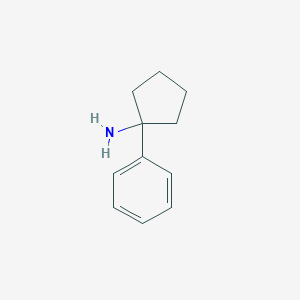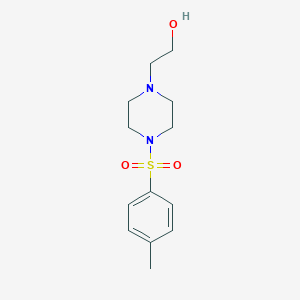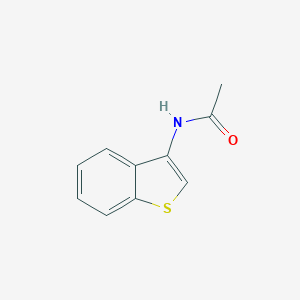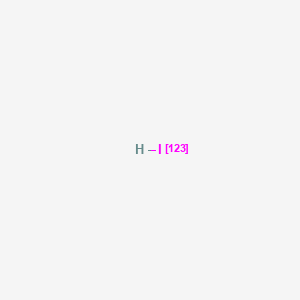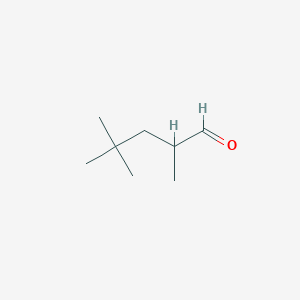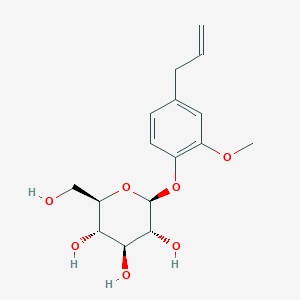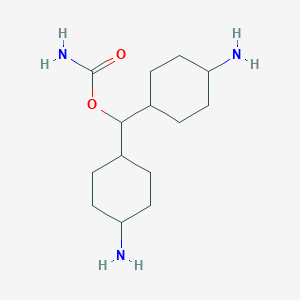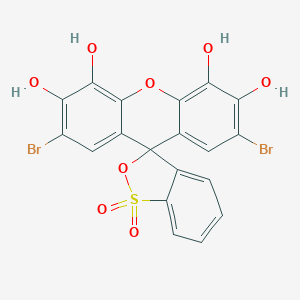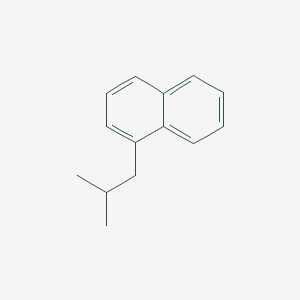
1-Isobutylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless liquid that has a molecular weight of 206.32 g/mol and a boiling point of 270-272 °C. 1-Isobutylnaphthalene is a useful compound that has been extensively studied for its various applications in scientific research.
Applications De Recherche Scientifique
1-Isobutylnaphthalene has been widely used in scientific research due to its unique properties. It is a useful compound that can be used in the synthesis of various organic compounds. It has been used in the synthesis of 1,4-dihydroxy-2-naphthoic acid, which is an important intermediate in the synthesis of vitamin K. 1-Isobutylnaphthalene has also been used in the synthesis of 1,4-dihydroxy-2-naphthaldehyde, which is an important intermediate in the synthesis of antihistamines.
Mécanisme D'action
The mechanism of action of 1-Isobutylnaphthalene is not fully understood. However, it is believed that it acts as a ligand for certain receptors in the body. It has been shown to bind to the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of various genes. The binding of 1-Isobutylnaphthalene to AhR can activate the receptor and lead to the expression of genes involved in xenobiotic metabolism.
Effets Biochimiques Et Physiologiques
1-Isobutylnaphthalene has been shown to have various biochemical and physiological effects. It has been shown to induce cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. It has also been shown to induce the expression of various phase II detoxification enzymes, such as glutathione S-transferase and UDP-glucuronosyltransferase. These enzymes are involved in the detoxification of xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isobutylnaphthalene is a useful compound that has various advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used in various in vitro and in vivo experiments. However, one limitation of 1-Isobutylnaphthalene is that it is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. It may also have low solubility in certain organic solvents.
Orientations Futures
There are various future directions for the use of 1-Isobutylnaphthalene in scientific research. One direction is the study of its effects on the immune system. It has been shown to modulate the immune response in certain animal models, and further studies could elucidate its potential as an immunomodulatory agent. Another direction is the study of its effects on the gut microbiome. It has been shown to alter the composition of the gut microbiome in animal models, and further studies could elucidate its potential as a prebiotic or probiotic agent. Finally, the development of novel synthetic routes for 1-Isobutylnaphthalene could lead to the discovery of new compounds with useful properties.
Méthodes De Synthèse
1-Isobutylnaphthalene can be synthesized by the Friedel-Crafts reaction of naphthalene with isobutyryl chloride in the presence of aluminum chloride. The reaction is carried out in anhydrous conditions and produces 1-Isobutylnaphthalene as a major product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
16727-91-6 |
|---|---|
Nom du produit |
1-Isobutylnaphthalene |
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-(2-methylpropyl)naphthalene |
InChI |
InChI=1S/C14H16/c1-11(2)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3 |
Clé InChI |
ZYFTVCJVNRKBCC-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(C)CC1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
16727-91-6 |
Synonymes |
1-Isobutylnaphthalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



